![molecular formula C16H16O B13948891 2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- is an organic compound with the molecular formula C16H16O It is a derivative of biphenyl, where the biphenyl core is substituted with a carboxaldehyde group at the 3-position and three methyl groups at the 2, 4, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4,6-trimethylbiphenyl with an appropriate acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale reactions are often carried out in continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL-.
化学反应分析
Types of Reactions
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the biphenyl core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-carboxylic acid derivative of 2,4,6-trimethylbiphenyl.
Reduction: 3-hydroxymethyl derivative of 2,4,6-trimethylbiphenyl.
Substitution: 2,4,6-trimethylbiphenyl derivatives with nitro or halogen substituents.
科学研究应用
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its aromatic and aldehyde functionalities, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Similar structure but lacks the biphenyl core.
3,5-Dimethylbenzaldehyde: Similar aldehyde functionality but different methyl substitution pattern.
Biphenyl-4-carboxaldehyde: Similar biphenyl core but different substitution pattern.
Uniqueness
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups and an aldehyde group on the biphenyl core makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
属性
分子式 |
C16H16O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-3-phenylbenzaldehyde |
InChI |
InChI=1S/C16H16O/c1-11-9-12(2)16(13(3)15(11)10-17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI 键 |
LVWXHPMYGNHPGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C=O)C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


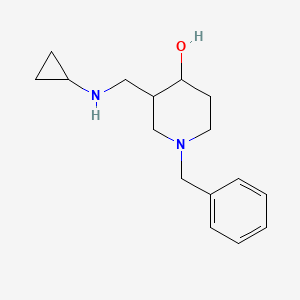
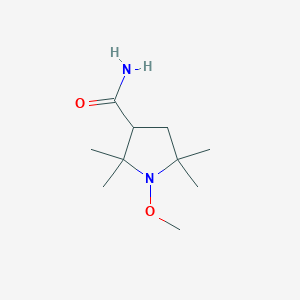
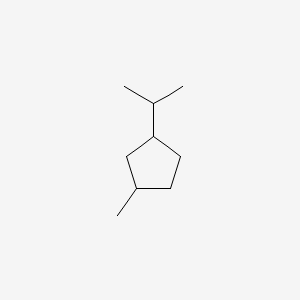
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
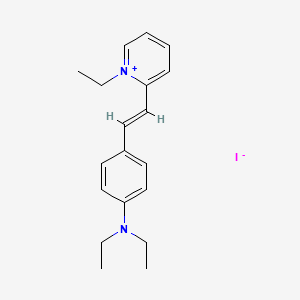
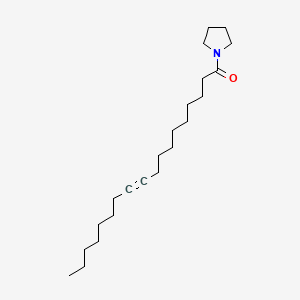
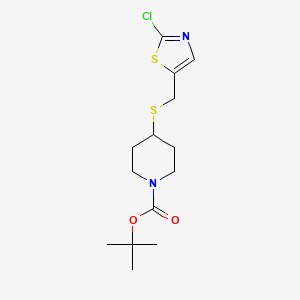
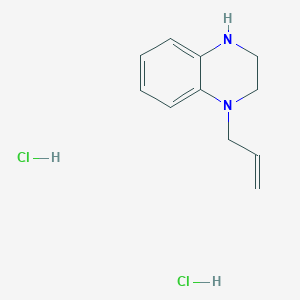
![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
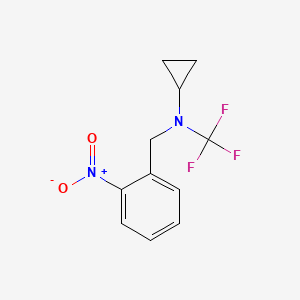
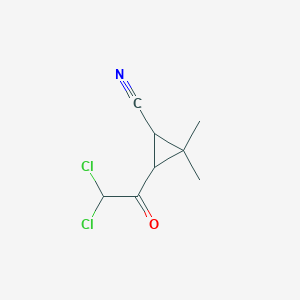
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)

